An In-depth Technical Guide to 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one: Synthesis, Properties, and Spectroscopic Profile
An In-depth Technical Guide to 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one: Synthesis, Properties, and Spectroscopic Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-bromo-2-chloro-8-fluoroquinazolin-4(3H)-one, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. Drawing upon established principles of quinazolinone chemistry, this document details a proposed synthetic pathway, predicts its chemical reactivity and physicochemical properties, and outlines a complete spectroscopic characterization workflow. The insights provided herein are designed to empower researchers to effectively synthesize, analyze, and utilize this promising molecule in their discovery and development programs.
Molecular Structure and Physicochemical Properties
6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one belongs to the quinazolinone class of compounds, which are bicyclic heterocycles containing a pyrimidine ring fused to a benzene ring. The core structure is substituted with three halogen atoms—bromine, chlorine, and fluorine—and features a ketone and an amine within the pyrimidine ring, allowing it to exist in a tautomeric equilibrium with its aromatic quinazolin-4-ol form, though the keto form typically predominates.
The strategic placement of halogens significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for developing novel therapeutic agents. Quinazolinone derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
Table 1: Predicted Physicochemical Properties of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₃BrClFN₂O | |
| Molecular Weight | 277.48 g/mol | |
| CAS Number | Not available | The CAS number 953039-25-3 corresponds to the related 6-bromo-2-chloro-8-fluoroquinazoline.[3] |
| Appearance | White to off-white solid | Typical for quinazolinone derivatives. |
| Melting Point | >250 °C (decomposes) | Expected to be high due to the planar structure and potential for intermolecular hydrogen bonding. |
| LogP | ~2.5 - 3.5 | Estimated based on the contribution of halogen substituents, suggesting moderate lipophilicity.[3] |
| Hydrogen Bond Donors | 1 (N-H) | |
| Hydrogen Bond Acceptors | 2 (C=O, N) |
Proposed Synthesis Pathway
The synthesis of 6-bromo-2-chloro-8-fluoroquinazolin-4(3H)-one can be logically approached from the readily available starting material, 2-amino-3-fluorobenzoic acid. The proposed multi-step synthesis involves a bromination reaction followed by cyclization to form the quinazolinone core. This method is a variation of well-established procedures for preparing quinazolinone derivatives.[4][5]
Step 1: Synthesis of 2-Amino-5-bromo-3-fluorobenzoic Acid
The first step is the regioselective bromination of 2-amino-3-fluorobenzoic acid. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The position para to the amino group is favored, resulting in the desired 2-amino-5-bromo-3-fluorobenzoic acid. N-Bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) or acetic acid is an effective brominating agent for this transformation.[6][7]
Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-fluorobenzoic Acid
-
Dissolve 2-amino-3-fluorobenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF) and cool the solution to -10 °C in an ice-salt bath.
-
In a separate flask, dissolve N-bromosuccinimide (NBS) (1.0 eq) in DMF.
-
Add the NBS solution dropwise to the cooled solution of the starting material over 10-15 minutes, maintaining the temperature at -10 °C.
-
Stir the reaction mixture at -10 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-3-fluorobenzoic acid as a solid.[6]
Step 2: Synthesis of 6-Bromo-8-fluoro-1,3-benzoxazin-4-one
The intermediate 2-amino-5-bromo-3-fluorobenzoic acid is then cyclized to form a benzoxazinone ring. This is a common strategy in quinazolinone synthesis.[1][8] The reaction with an acylating agent like chloroacetyl chloride, followed by dehydration, would lead to the desired quinazolinone. However, a more direct route to the core structure involves forming the quinazolinone ring with a reagent that provides the C2 carbon and the N3 nitrogen. For the synthesis of a 2-chloro derivative, a two-step process starting with the formation of the quinazolinone and subsequent chlorination is more plausible.
A more direct approach involves reacting the anthranilic acid derivative with a source for the C2 carbon. Given the target has a chloro group at the 2-position, a common method involves cyclization with phosgene or a phosgene equivalent, followed by amination. However, a more practical laboratory synthesis would involve forming the quinazolinone ring first and then introducing the chlorine atom.
Let's consider an alternative and well-documented approach: reacting the anthranilic acid with an appropriate reagent to form the quinazolinone ring. For a 2-unsubstituted quinazolinone, formamide is often used. To get the 2-chloro functionality, a subsequent chlorination step would be necessary.
A plausible route involves the reaction of 2-amino-5-bromo-3-fluorobenzoic acid with a source for the C2 carbon and the N3 nitrogen. However, a more common and reliable method for constructing the 2-chloro-quinazolinone is to first synthesize the corresponding quinazolinedione and then convert it to the 2-chloro derivative.
Revised Step 2: Synthesis of 6-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione
-
React 2-amino-5-bromo-3-fluorobenzoic acid with urea or potassium cyanate in a suitable solvent like acetic acid or water.
-
Heating this mixture will lead to the cyclization to form 6-bromo-8-fluoroquinazoline-2,4(1H,3H)-dione.
Step 3: Chlorination to 6-Bromo-2,4-dichloro-8-fluoroquinazoline
The quinazolinedione is then chlorinated at both the 2- and 4-positions using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of DMF.
Step 4: Selective Hydrolysis to 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one
The resulting 2,4-dichloroquinazoline can then be selectively hydrolyzed at the more reactive 4-position to yield the final product. This is typically achieved by treatment with a mild base or by controlled reaction with water.
Overall Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one.
Chemical Reactivity
The reactivity of 6-bromo-2-chloro-8-fluoroquinazolin-4(3H)-one is dictated by its functional groups:
-
C2-Chloro Group: The chlorine atom at the C2 position is susceptible to nucleophilic substitution. This is a key reaction for introducing a variety of substituents to modify the molecule's properties. Common nucleophiles include amines, thiols, and alcohols.
-
N3-Amide Proton: The proton on the N3 nitrogen is acidic and can be removed by a base. This allows for N-alkylation or N-arylation, providing another avenue for structural diversification.
-
Aromatic Ring: The benzene ring is deactivated towards electrophilic substitution due to the presence of the electron-withdrawing quinazolinone core and the halogen atoms. However, under forcing conditions, further substitution might be possible. The bromine atom at the C6 position can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of carbon-carbon or carbon-heteroatom bonds.
Diagram of Key Reactive Sites
Caption: Key reactive sites on the 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one scaffold.
Spectroscopic Characterization
A combination of NMR, IR, and mass spectrometry is essential for the unambiguous structural confirmation of 6-bromo-2-chloro-8-fluoroquinazolin-4(3H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the N-H proton.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their relative positions.
-
N-H Proton: A broad singlet, typically downfield (δ 10-13 ppm), which may exchange with D₂O.
¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.
-
Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) corresponding to the C4 carbonyl group.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm). The carbons attached to halogens will show characteristic splitting patterns due to C-F coupling and will be influenced by the electronegativity of the attached halogen.
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the single fluorine atom on the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹, characteristic of the amide carbonyl group in the quinazolinone ring.
-
C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region.
-
C-Halogen Stretches: Bands in the fingerprint region (<1000 cm⁻¹) corresponding to C-Cl, C-Br, and C-F bonds.[9]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution of bromine and chlorine.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[10] This will result in a complex pattern of M, M+2, and M+4 peaks, which is a definitive indicator of the presence of one bromine and one chlorine atom. The most abundant peak in this cluster will correspond to the ion containing ⁷⁹Br and ³⁵Cl.
Potential Applications in Drug Discovery
The 6-bromo-2-chloro-8-fluoroquinazolin-4(3H)-one scaffold is a versatile starting point for the synthesis of compound libraries for drug discovery. The reactive C2-chloro group allows for the introduction of a wide range of substituents to explore structure-activity relationships. The halogen atoms can also participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-protein binding.
Given the known biological activities of quinazolinones, derivatives of this compound could be investigated as:
-
Anticancer Agents: Many quinazolinone derivatives have shown potent anticancer activity, often by inhibiting protein kinases.[2][11]
-
Antimicrobial Agents: The quinazolinone scaffold is present in several compounds with antibacterial and antifungal properties.[1][12]
-
Central Nervous System (CNS) Agents: Some quinazolinones have shown activity as anticonvulsants and sedatives.[2]
Conclusion
6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one is a promising heterocyclic compound with significant potential for further chemical exploration and application in drug discovery and materials science. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, its expected reactivity, and a detailed plan for its spectroscopic characterization. By leveraging the insights and protocols detailed herein, researchers can confidently incorporate this valuable molecule into their research and development endeavors.
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